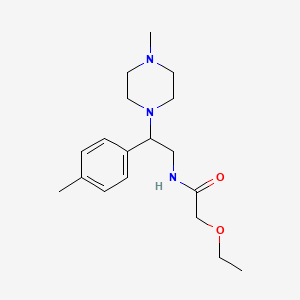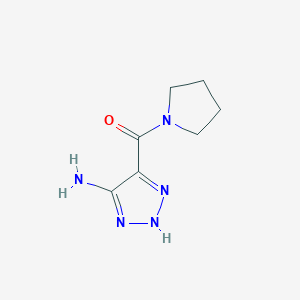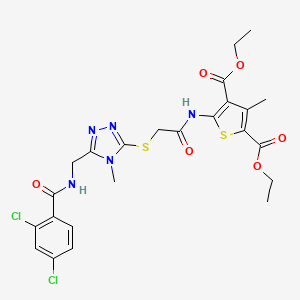
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases. FTY720 was first synthesized in 1992 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of interest due to its structural and functional properties that make it suitable for various scientific research applications. Although not directly mentioned in the available literature, compounds with similar structural motifs have been synthesized and evaluated for their biological and chemical properties, providing insights into potential applications of this specific compound.
For instance, the synthesis and structure-activity relationship studies in the class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors highlight the importance of cyano and fluoro substituents in modulating biological activity. These studies suggest that the specific structural features of 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide could render it valuable for investigating neurological mechanisms and developing therapeutic agents (Heinrich et al., 2004).
Chemical Sensing and Molecular Interaction
Research into N-(cyano(naphthalen-1-yl)methyl)benzamides has unveiled their utility in the colorimetric sensing of fluoride anions, suggesting that cyano-substituted compounds can act as effective sensors for specific ions in solution. This property is critical for environmental monitoring and analytical chemistry, indicating that our compound of interest may also serve as a building block for developing novel sensors with specific target ion detection capabilities (Younes et al., 2020).
Antitumor and Antimicrobial Applications
A study on benzofuran derivatives has shown significant antitumor and antimicrobial activities, suggesting a promising area of research for compounds containing benzofuran and cyano groups. This finding opens up avenues for the development of new chemotherapeutic agents and antimicrobial compounds, potentially including 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide as a candidate for further investigation (Rida et al., 2006).
Heterocyclic Chemistry and Drug Design
The exploration of fluoro-substituted benzofurans for synthesizing novel heterocyclic compounds underlines the role of such structures in drug design and development. Microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions have been employed to create structurally diverse compounds, demonstrating the utility of fluoro and cyano groups in facilitating complex chemical transformations. This research pathway suggests the potential of our compound in synthesizing novel heterocyclic skeletons with pharmacological relevance (Rao et al., 2005).
Eigenschaften
IUPAC Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O2S/c16-11-1-2-13-9(5-11)6-12(21-13)7-10(8-17)14(20)19-15-18-3-4-22-15/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGNCJBCISXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)
![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)


![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

![N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2773730.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)


![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)
